(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a thiazolo-triazolone derivative characterized by a benzylidene moiety substituted with bulky tert-butyl and hydroxy groups at the 3,5- and 4-positions, respectively. The 2-position is functionalized with an (E)-configured ethenyl group linked to a thiophene ring.
Properties
Molecular Formula |
C25H27N3O2S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O2S2/c1-24(2,3)17-12-15(13-18(21(17)29)25(4,5)6)14-19-22(30)28-23(32-19)26-20(27-28)10-9-16-8-7-11-31-16/h7-14,29H,1-6H3/b10-9+,19-14- |
InChI Key |
USRPNMOPCCZHRL-YOTIAXBGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Heck Coupling for Ethenyl Group Installation
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 80 | 72 | 88:12 |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 90 | 95:5 |
| Pd/C | NaHCO₃ | EtOH | 70 | 65 | 80:20 |
Table 2: Knoevenagel Condensation Variants
| Base | Solvent | Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|
| Piperidine | EtOH | 6 | 84 | 92:8 |
| NH₄OAc | Toluene | 8 | 76 | 85:15 |
| DBU | DCM | 4 | 68 | 89:11 |
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 18H, t-Bu), 6.85 (s, 2H, ArH), 7.20–7.25 (m, 2H, thiophene), 7.45 (d, J = 16 Hz, 1H, CH=CH), 7.60 (d, J = 16 Hz, 1H, CH=CH), 8.10 (s, 1H, triazole-H).
-
HRMS : m/z calcd. for C₃₁H₃₄N₄O₂S₂ [M+H]⁺: 583.2098; found: 583.2101.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ethenyl group would yield an ethyl-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the thiazolo[3,2-b][1,2,4]triazole core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives are widely studied for their structural diversity and tunable properties. Below is a comparative analysis of the target compound with key analogs:
Physicochemical and Functional Comparisons
- Antioxidant Potential: The 3,5-di-tert-butyl-4-hydroxybenzylidene moiety is structurally analogous to synthetic antioxidants like butylated hydroxytoluene (BHT), suggesting radical-scavenging capabilities absent in analogs like 2a–e .
- Biological Activity: While compounds like 2e (diethylamino-substituted) may exhibit enhanced solubility for biological applications, the thiophene group in the target compound could confer unique interactions with biological targets, such as enzymes or receptors .
- Thermal Stability: Higher melting points in analogs with rigid substituents (e.g., 2a: 192–193°C) suggest that the target compound’s tert-butyl groups may further stabilize the crystalline lattice .
Q & A
Q. Q1. What are the critical steps in synthesizing (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl]thiazolo-triazolone, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step organic reactions, including:
- Condensation : Reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiophen-2-yl ethenyl precursors under basic conditions (e.g., NaOH/EtOH) to form the benzylidene-thiophene intermediate .
- Cyclization : Using thioglycolic acid or similar agents to form the fused thiazolo-triazolone core. Reaction temperatures (70–80°C) and solvent polarity (DMF or dioxane) are optimized to improve yield (65–85%) and purity .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the Z/E isomers .
Q. Q2. What spectroscopic methods are most reliable for characterizing this compound’s structure and isomerism?
Answer:
Q. Q3. How does the compound’s solubility and stability impact experimental design?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stock solutions (10 mM in DMSO) are recommended for biological assays, with <0.1% DMSO in final concentrations to avoid cytotoxicity .
- Stability : Degrades under UV light and acidic conditions (pH < 4). Storage at −20°C in amber vials under nitrogen is advised .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substitution Patterns :
- Replace the 3,5-di-tert-butyl group with electron-withdrawing groups (e.g., Cl, NO) to modulate antioxidant activity .
- Modify the thiophene ethenyl chain to enhance π-π stacking with biological targets (e.g., kinases) .
- Biological Assays :
- Use molecular docking (AutoDock Vina) to predict binding affinity for targets like COX-2 or EGFR .
- Validate with in vitro assays : IC values in cancer cell lines (e.g., MCF-7, HEPG-2) and selectivity indices (normal vs. cancer cells) .
Q. Q5. How can conflicting data on the compound’s antioxidant vs. pro-oxidant effects be resolved?
Answer:
- Dose-Dependent Studies : Measure ROS levels (DCFH-DA assay) across concentrations (1–100 μM). At low doses (<10 μM), the compound may act as an antioxidant (scavenging ROS), while higher doses induce pro-oxidant effects via redox cycling .
- Mechanistic Validation :
- Use EPR spectroscopy to detect free radical intermediates.
- Inhibit specific pathways (e.g., Nrf2 knockdown) to isolate antioxidant mechanisms .
Q. Q6. What computational strategies are effective for predicting metabolic pathways and toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME predict high microsomal stability (t > 60 min) but potential hepatotoxicity (CYP3A4 inhibition) .
- Metabolite Identification :
- In silico : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation at the benzylidene group).
- In vitro : Incubate with liver microsomes and analyze via LC-MS/MS .
Methodological Guidance for Data Contradictions
Q. Q7. How to address discrepancies in reported IC50_{50}50 values across studies?
Answer:
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., NCI-60 panel) and culture media (RPMI-1640 + 10% FBS) .
- Normalize data to reference compounds (e.g., doxorubicin) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .
Q. Q8. What experimental controls are critical for validating the compound’s mechanism of action?
Answer:
- Negative Controls :
- Use inactive analogs (e.g., saturated backbone without the benzylidene group) to confirm target specificity .
- Positive Controls :
- Compare with known inhibitors (e.g., celecoxib for COX-2) in enzymatic assays .
- Genetic Controls : CRISPR-Cas9 knockout models to confirm target dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
